2-PYRIDINEMETHANOL

Descripción general

Descripción

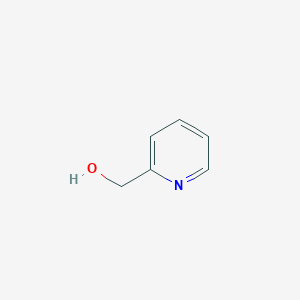

2-Pyridinemethanol (CAS: 586-98-1), also known as 2-hydroxymethylpyridine, is a pyridine derivative with a hydroxylmethyl (-CH₂OH) substituent at the 2-position of the pyridine ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for cardiovascular therapeutics, and exhibits unique reactivity due to the proximity of its hydroxyl group to the nitrogen atom in the pyridine ring . Its synthesis often involves the oxidation of 2-methylpyridine, followed by rearrangement and hydrolysis . Spectroscopic studies, including density functional theory (DFT) analyses, confirm its stable structure and vibrational modes, with calculated infrared (IR) spectra aligning closely with experimental data .

This compound’s chemical behavior is influenced by tautomerization and coordination effects. For instance, during hydrogenation with rhodium oxide catalysts, it forms δ-lactams rather than expected piperidine derivatives due to amide-iminol tautomerization. This reaction yields 76% conversion, lower than its 3-pyridinemethanol analog (86%), likely due to catalyst poisoning via metal coordination . Additionally, its deprotonation by potassium tert-butoxide generates a dianion (PhCHO₂⁻), which acts as a strong single-electron donor in radical initiation processes .

Mecanismo De Acción

Target of Action

2-Pyridinemethanol, also known as 2-Pyridylmethanol, pyridin-2-ylmethanol, 2-(Hydroxymethyl)pyridine, or Piconol, is a pyridylalcohol It is known to exhibit hypoglycemic activity , suggesting that it may interact with targets involved in glucose metabolism.

Mode of Action

Given its hypoglycemic activity , it can be inferred that it may interact with enzymes or receptors involved in glucose metabolism, leading to a decrease in blood glucose levels

Biochemical Pathways

Considering its hypoglycemic activity , it can be speculated that it may influence pathways related to glucose metabolism, such as glycolysis, gluconeogenesis, or insulin signaling. The downstream effects could include reduced glucose production or increased glucose uptake, leading to a decrease in blood glucose levels.

Result of Action

Given its hypoglycemic activity , it can be inferred that it may lead to a decrease in blood glucose levels This could potentially be beneficial in conditions characterized by hyperglycemia, such as diabetes

Análisis Bioquímico

Biochemical Properties

It is known to have hypoglycemic activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glucose metabolism

Cellular Effects

Given its hypoglycemic activity , it may influence cell function by affecting glucose metabolism This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Actividad Biológica

2-Pyridinemethanol, a compound derived from pyridine, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Synthesis

This compound (CHNO) features a hydroxymethyl group attached to the pyridine ring. Its synthesis can be achieved through several methods, including the photochemical rearrangement of 2-picoline N-oxide, which leads to the formation of this compound under specific conditions . Additionally, derivatives of this compound have been synthesized and evaluated for their biological activity, particularly as phosphodiesterase-4 (PDE4) inhibitors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine compounds, including this compound. Research indicates that derivatives exhibit significant activity against various pathogens. A study found that certain pyridine derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy was correlated with structural modifications in the pyridine ring .

| Compound | Activity | Target Pathogens |

|---|---|---|

| This compound | Moderate antimicrobial activity | Staphylococcus aureus, Escherichia coli, Candida albicans |

| This compound Derivatives | Enhanced antimicrobial activity | Various Gram-positive and Gram-negative strains |

Antiviral Activity

In light of the COVID-19 pandemic, there has been an increased focus on the antiviral properties of pyridine compounds. Some studies suggest that this compound and its derivatives may inhibit viral replication, although specific mechanisms remain to be fully elucidated. The presence of the pyridine nucleus is believed to enhance interactions with viral proteins, potentially offering a pathway for therapeutic development .

Case Studies and Research Findings

- PDE4 Inhibition : A significant study focused on the synthesis of substituted this compound derivatives showed promising results as selective PDE4 inhibitors. Compound 9 from this series exhibited excellent in vitro activity and favorable pharmacokinetic properties, indicating potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Efficacy : In a comparative study of pyridine compounds, this compound was found to possess moderate activity against a range of microorganisms. The study highlighted that modifications to the compound could enhance its efficacy against specific bacterial strains .

- Refractive Index Matching : Interestingly, this compound solutions have been utilized as refractive index matching liquids in optical diagnostics. This application underscores its versatility beyond traditional biological activities .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Pyridinemethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in the formation of several bioactive compounds.

- Synthesis of NSAIDs : It is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. The compound acts as a precursor in creating ibuprofen esters, enhancing its therapeutic efficacy .

- Cardiovascular Drugs : Research indicates that this compound is involved in the development of new cardiovascular medications. Its derivatives are being explored for their potential benefits in treating heart-related ailments .

- Antidotes : The compound is also used to synthesize organophosphorus antidotes, specifically pralidoxime, which is critical in treating poisoning from certain pesticides and nerve agents .

Agricultural Applications

In agriculture, this compound plays a role in developing agrochemicals.

- Acaricides : It serves as a key intermediate in synthesizing acaricides, which are chemicals used to control mite populations that can damage crops .

- Pesticide Formulations : The compound's derivatives are being researched for their potential use in formulating effective pesticides, contributing to improved agricultural productivity while minimizing environmental impact .

Material Science Applications

This compound has found applications beyond the pharmaceutical and agricultural sectors.

- Refractive Index Matching : Recent studies highlight its use as a refractive index matching liquid in optical diagnostics. The high refractive index and low viscosity of this compound solutions facilitate accurate measurements in complex fluid dynamics experiments, such as particle image velocimetry (PIV) and laser-induced fluorescence (LIF) . This application is particularly beneficial in experimental setups where optical clarity is crucial.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of NSAIDs and cardiovascular drugs | Enhances therapeutic efficacy |

| Agriculture | Development of acaricides and pesticides | Improves crop protection |

| Material Science | Refractive index matching for optical studies | Enables accurate fluid dynamics measurements |

Synthetic Methods

The synthesis of this compound has been optimized through various methods that enhance yield and reduce costs.

- Hydrogen Peroxide Method : A notable synthetic route involves reacting 2-picoline with hydrogen peroxide under controlled conditions. This method has shown high selectivity and yield (up to 98.5%) while minimizing material loss, making it suitable for industrial-scale production .

- Catalytic Methods : Recent patents describe catalytic processes that utilize manganese dioxide composites for synthesizing derivatives of this compound, further enhancing its utility in industrial applications .

Case Studies

Several studies illustrate the practical implications of utilizing this compound:

- A study demonstrated its effectiveness as a refractive index matching solution for optical diagnostics, allowing researchers to obtain detailed velocity field measurements in complex flow scenarios without the optical access limitations typically encountered .

- In pharmaceutical research, the synthesis of bisacodyl from this compound was highlighted as a significant advancement in developing laxatives with improved patient outcomes .

Análisis De Reacciones Químicas

Condensation and Dimerization Reactions

2-Pyridinemethanol undergoes thermally induced condensation to form dimeric ethenediols and diketones. Representative reactions include:

Table 1: Dimerization Reactions of this compound

-

Mechanistic Insight : The reaction proceeds via dehydration followed by aldol-like condensation, stabilized by the electron-withdrawing pyridine ring .

-

Catalysis : Base catalysts (e.g., pyridine, triethylamine) accelerate reactions by deprotonating the alcohol group, enhancing nucleophilicity .

Polymerization Reactions

Controlled heating of this compound derivatives yields oligomers and polymers with extended conjugation:

Table 2: Polymerization Conditions and Products

-

Reaction Dynamics : Prolonged heating (>15 hr) increases polymerization degree (n = 10–30 units) .

-

Structural Confirmation : Polymers are characterized by IR (O–H stretch at 3448–3421 cm⁻¹) and NMR (aromatic proton shifts at δ 7.2–8.5 ppm) .

Esterification

This compound reacts with acetic anhydride under reflux to form acetylated derivatives (e.g., acetic acid-2-picolyl), though this is typically part of its synthesis .

Hydrolysis

Acetylated intermediates (e.g., acetic acid-2-picolyl) undergo alkaline hydrolysis (20% NaOH, 5 hr) to regenerate this compound, achieving yields up to 65% .

Stability and Byproduct Formation

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Pyridinemethanol

- Structure : Hydroxymethyl group at the 3-position of the pyridine ring.

- Reactivity: Exhibits higher hydrogenation efficiency (86% conversion) compared to 2-pyridinemethanol (76%) under identical conditions. The 3-position reduces steric hindrance and metal coordination, minimizing catalyst poisoning .

- Applications : Used in synthesizing piperidine derivatives with fewer side reactions.

2-Hydroxy-3-methylpyridine

- Structure : Methyl and hydroxyl groups at the 2- and 3-positions, respectively (CAS: 1003-56-1).

- Properties: Higher melting point (138–143°C) and lipophilicity compared to this compound, making it suitable for hydrophobic drug formulations .

2-Pyridinehexanol

- Structure : A six-carbon chain replaces the hydroxymethyl group (CAS: 79032-28-3).

- Properties : Increased hydrophobicity and flexibility due to the aliphatic chain, impacting solubility and pharmacokinetic profiles .

- Applications : Explored in materials science and surfactant design.

(S)-(-)-1-Benzyl-2-pyrrolidinemethanol

- Structure : Pyrrolidine ring with benzyl and hydroxymethyl substituents (CAS: 79032-28-3).

- Reactivity: The chiral center and benzyl group enable enantioselective catalysis, distinguishing it from achiral this compound .

- Applications : Key intermediate in asymmetric synthesis of pharmaceuticals.

Comparative Data Table

Mechanistic and Functional Differences

- Catalytic Hydrogenation: this compound’s lower yield in hydrogenation arises from Rh catalyst poisoning via five-membered metal coordination intermediates, whereas 3-pyridinemethanol avoids this due to its substituent position .

- Steric and Electronic Effects : Methyl or benzyl substituents (e.g., 2-hydroxy-3-methylpyridine) introduce steric bulk, altering reaction pathways compared to the parent compound .

Propiedades

IUPAC Name |

pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNUBALDGXWUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046531 | |

| Record name | Piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-98-1 | |

| Record name | 2-Pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piconol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piconol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ8UT1TPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.